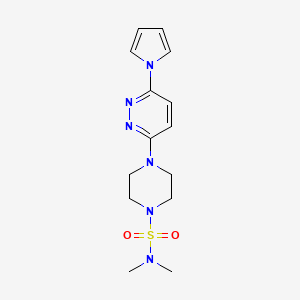
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a pyridazine ring, a piperazine ring, and a sulfonamide group . These functional groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in a variety of chemical reactions and can form multiple tautomeric forms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions, including redox reactions, substitution reactions, and ring-opening reactions .Applications De Recherche Scientifique
Antibacterial Applications
Sulfonamide derivatives have been extensively researched for their antibacterial properties. For instance, a study by Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity against a variety of pathogens. This research underscores the potential of sulfonamide derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Antimalarial Activities
Sulfonamide and amide derivatives incorporating the piperazine ring have been synthesized and shown to possess in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities. Bhatt, Kant, & Singh's (2016) work highlights the versatility of these compounds in addressing multiple infectious diseases, offering a foundation for further medicinal chemistry explorations (Bhatt, Kant, & Singh, 2016).
Pharmacological Activities
The pharmacological landscape of sulfonamide-based hybrid compounds is vast, encompassing antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Ghomashi et al. (2022) review the development of two-component sulfonamide hybrids, indicating the broad therapeutic potential of these compounds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antitumor and Antibacterial Agents
Research on thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, including sulfonamide groups, has unveiled potent antitumor and antibacterial properties. These compounds have been evaluated for their efficacy against various cancer cell lines and bacterial strains, demonstrating the potential of sulfonamide derivatives in cancer and infection treatment (Hafez, Alsalamah, & El-Gazzar, 2017).
Synthesis and Biological Activity
The synthesis of sulfonamide derivatives containing heterocyclic compounds highlights their role as inhibitors of human carbonic anhydrases, which are critical in various biochemical processes. These compounds' ability to bind to active sites and inhibit enzyme activity underscores their importance in developing new therapeutic agents (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020).
Propriétés
IUPAC Name |
N,N-dimethyl-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-17(2)23(21,22)20-11-9-19(10-12-20)14-6-5-13(15-16-14)18-7-3-4-8-18/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPHPANLLMVJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)
![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)
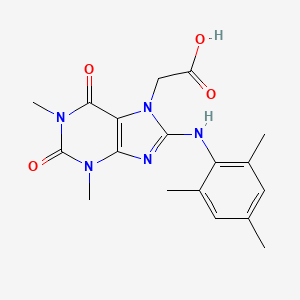

![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)
![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)
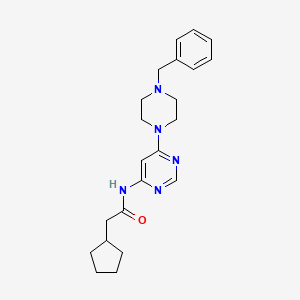

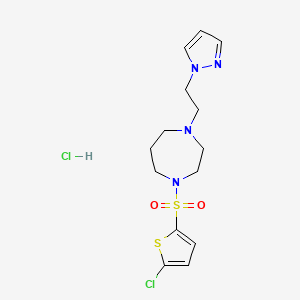
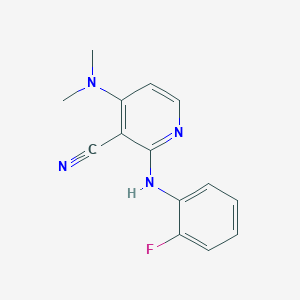
![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)

![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)
